molecular formula C12H16N2O2 B1493224 3-Amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one CAS No. 2091620-39-0

3-Amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one

Cat. No.: B1493224
CAS No.: 2091620-39-0
M. Wt: 220.27 g/mol
InChI Key: PHLNUKFMHISGKV-UHFFFAOYSA-N
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Description

3-Amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one is an indoline derivative with the molecular formula C₁₂H₁₆N₂O₂ and a molecular weight of 220.27 g/mol . Its structure includes a hydroxymethyl (-CH₂OH) group at the 6-position of the indoline ring and an amino (-NH₂) group at the 3-position of the propan-1-one moiety. The compound is supplied by manufacturers such as Sichuan Vicky Biological Technology and Biosynth, though some commercial batches are discontinued .

Properties

IUPAC Name

3-amino-1-[6-(hydroxymethyl)-2,3-dihydroindol-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-5-3-12(16)14-6-4-10-2-1-9(8-15)7-11(10)14/h1-2,7,15H,3-6,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLNUKFMHISGKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)CO)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

3-Amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially altering their catalytic efficiency. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to modulate the activity of key signaling molecules, thereby affecting downstream cellular responses . Additionally, it can alter gene expression patterns, leading to changes in protein synthesis and cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, influencing energy production, biosynthesis, and other metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach specific sites within cells to exert its effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can interact with target biomolecules and exert its biological effects. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

Biological Activity

3-Amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by an indoline core with a hydroxymethyl substituent, which may influence its biological interactions. The molecular formula is C12H14N2OC_{12}H_{14}N_2O, and its molecular weight is approximately 218.25 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indoline derivatives, including this compound. Research indicates that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that derivatives of indole exhibited significant cytotoxic effects against human leukemia and lung cancer cell lines, with IC50 values ranging from 3.78 to 24.08 µM .

Table 1: Summary of Anticancer Activity of Indole Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism
Indole AMV4-11 (Leukemia)3.78Apoptosis induction
Indole BA549 (Lung)24.08Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro assays have shown that indole derivatives can exhibit considerable activity against various bacterial strains. For example, a recent study reported that certain indole derivatives had significant antimicrobial activity with selectivity indices indicating their potential as therapeutic agents against resistant strains .

Table 2: Antimicrobial Activity of Indole Derivatives

CompoundBacterial StrainMIC (µg/ml)Selectivity Index
Indole CE. coli580
Indole DS. aureus683

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Kinases : Similar compounds have been identified as inhibitors of various kinases, which play crucial roles in cell signaling pathways associated with cancer proliferation and survival .
  • Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell death .

Case Studies

A notable case study involved the synthesis and evaluation of several indole-based compounds, including this compound, demonstrating their efficacy against proliferative disorders such as cancer and inflammation. The findings indicated that these compounds could serve as valuable therapeutic options due to their ability to target specific cellular pathways involved in disease progression .

Comparison with Similar Compounds

The structural uniqueness of 3-Amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one is best highlighted through comparison with analogs differing in substituent type, position, or heterocyclic core. Below is a detailed analysis:

Structural Analogs with Modified Substituents

Table 1: Comparison of Substituent Variations in Indoline Derivatives
Compound Name CAS Number Substituent Position/Group Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 2091620-39-0 6-(hydroxymethyl) C₁₂H₁₆N₂O₂ 220.27 Higher solubility due to -OH; potential for hydrogen bonding
3-Amino-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one 2098048-38-3 6-(methoxymethyl) C₁₃H₁₈N₂O₂ 234.29 Increased lipophilicity vs. hydroxymethyl; reduced solubility
3-Amino-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one N/A 5-(methoxymethyl) C₁₃H₁₈N₂O₂ 234.29 Positional isomerism may alter receptor binding
3-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one 2091104-39-9 4-(hydroxymethyl) C₁₂H₁₆N₂O₂ 220.27 Altered spatial arrangement affects molecular interactions
2-Chloro-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one N/A 5-(methoxymethyl), Cl substituent C₁₃H₁₅ClN₂O₂ 266.73 Chloro group introduces electronegativity; potential for enhanced bioactivity
Key Findings:
  • Substituent Type : The hydroxymethyl group in the target compound improves aqueous solubility compared to methoxymethyl analogs but may reduce membrane permeability due to higher polarity .
  • Functional Group Replacement : Replacing hydroxymethyl with chloro (as in ) introduces electronegativity, which could enhance interactions with electron-rich enzyme active sites .

Heterocyclic Core Modifications

Table 2: Comparison with Non-Indoline Heterocyclic Derivatives
Compound Name CAS Number Core Structure Key Modifications Molecular Formula Molecular Weight (g/mol) Notable Properties
3-Amino-1-(3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one N/A Pyrrolidine Methoxymethyl, trifluoromethyl C₁₁H₁₆F₃N₂O₂ 280.25 Enhanced metabolic stability due to CF₃; improved target specificity
3-Amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one N/A Spirocyclic pyrrolidine Difluoro, spirocyclic core C₁₁H₁₅F₂N₂O 241.25 Rigid spirostructure may limit off-target effects
3-Amino-1-(thiophen-3-yl)propan-1-one N/A Thiophene Thiophene ring C₈H₉NOS 167.23 Sulfur atom enables π-π stacking; antimicrobial potential
Key Findings:
  • Trifluoromethyl Groups : The inclusion of -CF₃ () enhances metabolic stability and hydrophobic interactions, making such analogs promising for drug development .
  • Heteroatom Variation : Thiophene-based analogs () leverage sulfur’s electronic properties for distinct reactivity compared to indoline derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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